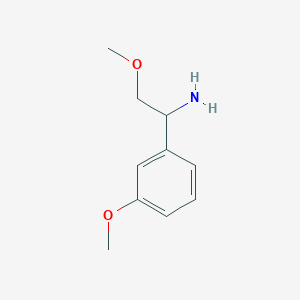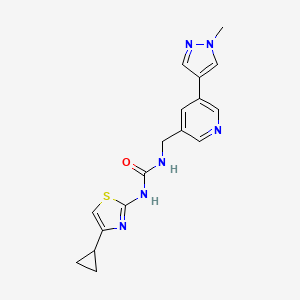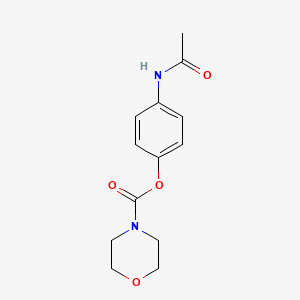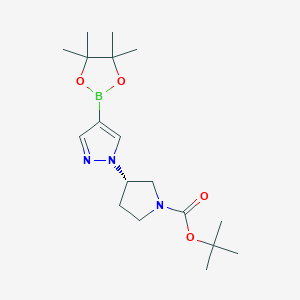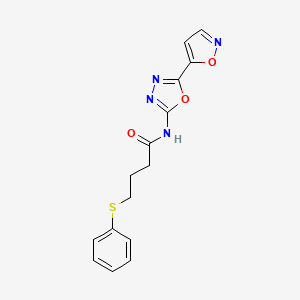
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(phenylthio)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(phenylthio)butanamide is a heterocyclic molecule that appears to be a part of a broader class of compounds with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related structures and their synthesis, which can provide insights into the possible characteristics and synthesis of the compound .
Synthesis Analysis
The synthesis of related heterocyclic compounds involves multi-step reactions starting from basic organic acids or amines. For instance, the synthesis of indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides involves a sequential transformation of 4-(1H-indol-3-yl)butanoic acid into various intermediates, followed by a nucleophilic substitution reaction to achieve the final compounds . Similarly, the synthesis of functionalized isoxazoles from ynones using 4,5-dihydro-1,2,4-oxadiazole as a nitrogen transfer reagent has been demonstrated, which could be relevant to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds is confirmed through spectral and elemental analysis. The indole-based oxadiazole scaffolds mentioned in the first paper were structurally confirmed using such methods . The molecular structure of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(phenylthio)butanamide would likely be analyzed similarly, ensuring the correct assembly of the heterocyclic framework and the appropriate functional groups.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds are characterized by the formation of heterocyclic rings and the introduction of various substituents. For example, the synthesis of N-benzyl-1-phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine derivatives via a four-component reaction showcases the complexity and versatility of reactions involving oxadiazole rings . The synthesis of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives also involves multiple steps, including the formation of esters, hydrazides, and oxadiazol-2-thiols .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(phenylthio)butanamide are not detailed in the provided papers, related compounds have been screened for biological activities such as urease inhibition and lipoxygenase inhibition. These activities suggest that the compound may also possess similar properties, which could be explored through in vitro and in silico studies . The hemolytic study of the indole-based oxadiazole compounds indicates mild cytotoxicity, which is an important consideration for therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Novel Urease Inhibitors
Compounds related to N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(phenylthio)butanamide have been synthesized and evaluated for their urease inhibitory potential. These molecules, particularly those incorporating indole-based oxadiazole scaffolds, have shown potent inhibitory effects against the urease enzyme, highlighting their potential as therapeutic agents in drug design programs focused on conditions where urease activity is implicated (Nazir et al., 2018).
Optoelectronic Properties
Research into oxadiazole derivatives, including those similar to N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(phenylthio)butanamide, has extended into the field of optoelectronics. These compounds have been synthesized and characterized for their redox, structural, and optoelectronic properties. The findings indicate potential applications in the development of molecular wires and materials for electronic devices (Wang et al., 2006).
Lipoxygenase Inhibitors
Another area of application is the synthesis of oxadiazole derivatives as lipoxygenase inhibitors. These compounds have been prepared and tested for their inhibitory activity against the lipoxygenase enzyme, showcasing their relevance in therapeutic areas where lipoxygenase plays a critical role (Aziz‐ur‐Rehman et al., 2016).
Cholinesterase Inhibition
Oxadiazole derivatives have also been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are targets for the treatment of neurodegenerative diseases, such as Alzheimer's. Some derivatives have shown moderate inhibition, suggesting potential for further exploration in the context of drug development for dementias and related conditions (Pflégr et al., 2022).
Antitumor Activity
Further extending the versatility of oxadiazole compounds, some derivatives have demonstrated potent antitumor activity across various cell lines. This suggests their potential utility in cancer therapy, highlighting the broad applicability of these compounds in medicinal chemistry (Maftei et al., 2013).
Antibacterial Activity
Oxadiazole and related derivatives have also been synthesized and tested for their antibacterial properties. Specific compounds have shown significant activity against various bacterial strains, indicating their potential as antibacterial agents (Kakkerla et al., 2016).
Safety And Hazards
Eigenschaften
IUPAC Name |
N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-4-phenylsulfanylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c20-13(7-4-10-23-11-5-2-1-3-6-11)17-15-19-18-14(21-15)12-8-9-16-22-12/h1-3,5-6,8-9H,4,7,10H2,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOEIHYAMROAXPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCCC(=O)NC2=NN=C(O2)C3=CC=NO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(phenylthio)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-Methoxyethyl)-5-[2-(4-methoxyphenyl)-2-oxoethoxy]isoquinolin-1-one](/img/structure/B2553337.png)
![4-Chloro-2-{[(1-cyanocyclohexyl)(methyl)carbamoyl]methoxy}benzamide](/img/structure/B2553339.png)
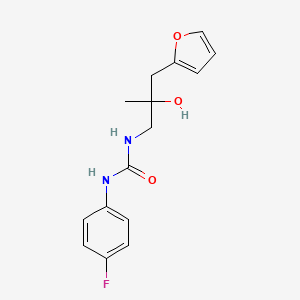
![2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2553342.png)
![2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2553344.png)
![5-[4-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]sulfonyl-3-methyl-1,3-benzoxazol-2-one](/img/structure/B2553346.png)
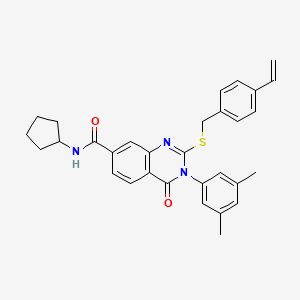
![4-butoxy-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2553349.png)
![N-[1-methyl-4-(2-thienyl)-2(1H)-pyrimidinyliden]cyanamide](/img/structure/B2553351.png)
